molecular formula C31H42N6O4 B1684613 Tandutinib CAS No. 387867-13-2

Tandutinib

カタログ番号: B1684613
CAS番号: 387867-13-2
分子量: 562.7 g/mol
InChIキー: UXXQOJXBIDBUAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemistry

In chemistry, Tandutinib is used as a tool compound to study the inhibition of receptor tyrosine kinases. It helps in understanding the structure-activity relationships and designing new inhibitors with improved efficacy and selectivity .

Biology

In biological research, this compound is employed to investigate the role of FLT3, PDGFR, and c-Kit in cell signaling pathways. It aids in elucidating the mechanisms of cell proliferation, differentiation, and apoptosis .

Medicine

This compound has significant applications in medical research, particularly in oncology. It is being studied for its potential to treat various cancers, including AML, glioblastoma, and prostate cancer. Clinical trials have shown promising results in inhibiting tumor growth and improving patient outcomes .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for developing new cancer therapies. Its ability to cross the blood-brain barrier makes it a valuable candidate for treating brain tumors .

作用機序

タンダチニブは、受容体型チロシンキナーゼ、特にFLT3、PDGFR、c-Kitを阻害することにより、その効果を発揮します。これらのキナーゼは、細胞の成長、生存、分化を調節する細胞シグナル伝達経路において重要な役割を果たしています。タンダチニブはこれらのキナーゼを阻害することにより、これらの経路を阻害し、癌細胞の増殖を抑制し、アポトーシスを増加させます。 FLT3の阻害は、FLT3の変異が制御されない細胞成長を促進するAMLにおいて特に重要です .

類似化合物の比較

類似化合物

タンダチニブの独自性

タンダチニブの独自性は、FLT3に対する選択性と効力にあり、AMLの治療に特に有効です。 血液脳関門を通過する能力も、タンダチニブを他の阻害剤とは異なるものにしており、脳腫瘍の治療の可能性を提供しています .

Safety and Hazards

Tandutinib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The principal dose-limiting toxicity of this compound was reversible generalized muscular weakness, fatigue, or both, occurring at doses of 525 mg and 700 mg twice daily .

生化学分析

Biochemical Properties

Tandutinib interacts with several enzymes and proteins, primarily FLT3, KIT, and PDGFR . It inhibits these tyrosine kinases, which are involved in various biochemical reactions . The nature of these interactions involves the inhibition of phosphorylation, a key process in signal transduction pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with Acute Myeloid Leukemia (AML), without significantly affecting colony formation by normal human progenitor cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of tyrosine kinases . It selectively inhibits FLT3, KIT, and PDGFR . This inhibition disrupts the activation of these enzymes, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to inhibit blast growth in patients with FLT3/ITD-positive AML . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The in vitro and in vivo metabolic pathways involved were O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation .

準備方法

合成ルートと反応条件

タンダチニブは、主要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。合成は通常、置換アニリンの調製から始まり、アシル化、環化、カップリング反応を含む一連の反応を経て最終生成物となります。 温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を達成するために最適化されます .

工業的生産方法

タンダチニブの工業的生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、大規模反応の反応条件の最適化、一貫した品質の確保、結晶化やクロマトグラフィーなどの精製技術の実装などを行い、高純度の最終生成物を得ることが含まれます。 このプロセスは、安全性と有効性を確保するために、医薬品製造品質管理(GMP)に準拠している必要があります .

化学反応の分析

反応の種類

タンダチニブは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により水酸化誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります。 置換反応は、さまざまな官能基を持つ幅広い生成物を生み出す可能性があります .

科学研究への応用

化学

化学では、タンダチニブは受容体型チロシンキナーゼの阻害を研究するためのツール化合物として使用されています。 タンダチニブは、構造活性相関の理解と、より効果的で選択性の高い新規阻害剤の設計に役立ちます .

生物学

生物学的研究では、タンダチニブはFLT3、PDGFR、c-Kitの細胞シグナル伝達経路における役割を調べるために使用されます。 タンダチニブは、細胞増殖、分化、アポトーシスのメカニズムの解明に役立ちます .

医学

タンダチニブは、特に腫瘍学において、医学研究に重要な応用があります。タンダチニブは、AML、膠芽腫、前立腺癌などのさまざまな癌の治療の可能性について研究されています。 臨床試験では、腫瘍の増殖を阻害し、患者の転帰を改善する有望な結果が示されています .

産業

製薬業界では、タンダチニブは新規癌治療薬の開発のためのリード化合物として役立っています。 タンダチニブは血液脳関門を通過する能力があるため、脳腫瘍の治療に適した候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness of Tandutinib

This compound’s uniqueness lies in its selectivity and potency against FLT3, making it particularly effective in treating AML. Its ability to cross the blood-brain barrier also sets it apart from other inhibitors, providing potential for treating brain tumors .

特性

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048947
Record name Tandutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR).
Record name Tandutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

387867-13-2
Record name Tandutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387867-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387867132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tandutinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tandutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANDUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1IO3ICJ9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tandutinib
Reactant of Route 2
Reactant of Route 2
Tandutinib
Reactant of Route 3
Reactant of Route 3
Tandutinib
Reactant of Route 4
Reactant of Route 4
Tandutinib
Reactant of Route 5
Reactant of Route 5
Tandutinib
Reactant of Route 6
Tandutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。